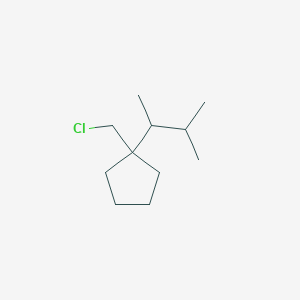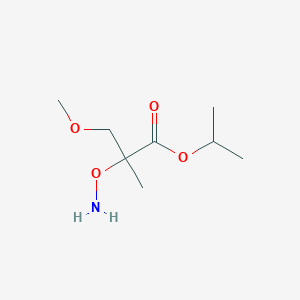![molecular formula C11H13NO3S B15261082 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B15261082.png)
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid is a chemical compound with a unique structure that includes a thiolane ring and a benzoic acid moiety
Preparation Methods
The synthesis of 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid typically involves organic synthesis techniques. The specific synthetic routes and reaction conditions can vary based on the desired purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining the quality of the compound .
Chemical Reactions Analysis
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reactants and conditions employed .
Scientific Research Applications
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid can be compared with other similar compounds, such as:
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile: This compound has a similar thiolane ring but differs in the functional group attached to the ring.
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetate: Another similar compound with a different functional group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO3S |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-[(1-oxothiolan-1-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C11H13NO3S/c13-11(14)9-5-1-2-6-10(9)12-16(15)7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,13,14) |
InChI Key |
ABDLDGQJWWKVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=CC=C2C(=O)O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15261017.png)
![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B15261024.png)


![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B15261038.png)





![6H,7H-Furo[2,3-d]pyridazin-7-one](/img/structure/B15261063.png)

![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine](/img/structure/B15261099.png)
